2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone
Description
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone is a ketone derivative characterized by a pyrrolidine ring and a 4-iodophenyl group.
Properties
IUPAC Name |
2-(4-iodophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIFWDXOQKEZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 4-iodobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of iodophenyl derivatives.
Scientific Research Applications
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS: 951884-73-4): This analog replaces the 4-iodophenyl group with a 3-bromophenyl moiety. It shares the pyrrolidine-ethanone backbone, but the bromine atom at the meta position may alter electronic properties and steric interactions. It is commercially available and used in research targeting bioactive compounds .
- 2-(2-Chlorophenyl)-1-(4-iodophenyl)ethanone (CAS: 187617-06-7): This compound features a chlorophenyl group adjacent to the ketone and a 4-iodophenyl group.
Heterocyclic Modifications
- 2-(4-Iodophenyl)-1-(morpholin-4-yl)ethanone (CAS: 364793-89-5): Replacing pyrrolidine with morpholine introduces an oxygen atom into the heterocycle, increasing polarity and hydrogen-bonding capacity. Its molecular formula (C₁₂H₁₄INO₂) and molar mass (331.15 g/mol) differ slightly from the pyrrolidine analog, influencing solubility and pharmacokinetic profiles .
- This modification is relevant in antimicrobial and enzyme inhibition studies .
Physicochemical Properties
Biological Activity
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural formula:
This structure includes an iodophenyl group and a pyrrolidine moiety, which may contribute to its interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth by targeting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| 3-hydroxyflavone | 0.39 | B. subtilis |
| Pyrovalerone analogs | 11.5 | DAT inhibition |
MIC = Minimum Inhibitory Concentration
Interaction with Biological Targets
The compound may interact with various biological targets, including receptors and enzymes. Specifically, it has been suggested that the iodophenyl group enhances binding affinity to certain receptors, potentially modulating their activity.
Case Study: Receptor Binding Affinity
In a study examining receptor interactions, analogs of pyrrolidinyl compounds demonstrated selective binding to dopamine transporters (DAT) and norepinephrine transporters (NET). The lead compound from this series exhibited a Ki value of 18.1 nM for DAT, indicating significant potential for influencing neurotransmitter uptake .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial replication.
- Receptor Modulation : The structural features suggest that it may act as a modulator of neurotransmitter receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
